3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
The compound 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of thienoquinoline carboxamides characterized by a fused thiophene-quinoline core. This scaffold is functionalized with a 2-nitrophenyl carboxamide group at position 2, a dimethyl-substituted cyclohexenone moiety at positions 7 and 7, and an amino group at position 2.
Properties
IUPAC Name |
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-20(2)8-13-10(15(25)9-20)7-11-16(21)17(29-19(11)23-13)18(26)22-12-5-3-4-6-14(12)24(27)28/h3-7H,8-9,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPESKHHVTDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienopyridine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thienoquinoline backbone with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 382.47 g/mol. Its structure is crucial for its interaction with biological targets.
Research indicates that the compound exhibits multiple mechanisms of action:
- Wnt Pathway Inhibition : It has been shown to inhibit the Wnt signaling pathway by stabilizing the Axin protein complex. This inhibition is critical in various cellular processes including differentiation and proliferation .
- Neurite Outgrowth : The compound has demonstrated the ability to induce neurite outgrowth in PC12 cells, suggesting potential applications in neuroregenerative therapies. This effect appears to occur independently of the TrkA receptor, indicating a unique mechanism for promoting neural differentiation .
- Antimicrobial Activity : Similar derivatives within the thienopyridine class have exhibited antibacterial and anticancer properties. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest a promising potential in this area .
Biological Activity Data
The following table summarizes key biological activities and their corresponding effects observed in various studies:
Case Studies
- Cardiomyogenesis Induction : A study involving derivatives similar to the compound showed that it could enhance cardiomyogenesis by inhibiting Wnt signaling pathways. The optimal analogs were able to induce cardiogenesis significantly more effectively than previous compounds at lower concentrations .
- Neural Differentiation : A fluorescent derivative of a similar structure was tested in rat PC12 cells and resulted in significant neuritogenic activity, suggesting that modifications to the thienopyridine structure could enhance neurogenic effects while also serving as a bioimaging tool .
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. Research indicates that it may exhibit:
- Anticancer Activity : Studies have shown that derivatives of thienoquinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low microgram range against various cancer cell lines such as HCT-116 and MCF-7 . The mechanism often involves the inhibition of key kinases and induction of apoptosis.
Pharmacology
Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing. It is crucial to understand:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. Detailed studies are necessary to elucidate these interactions and their biological implications.
Materials Science
The structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its unique thienoquinoline core can be modified to tailor material characteristics for applications in:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Case Studies
- Anticancer Studies : A series of thienoquinoline derivatives were synthesized and tested for anticancer activity. The results indicated significant inhibition of cancer cell lines through various mechanisms such as tyrosine kinase inhibition and apoptosis induction .
- Synthesis Techniques : The synthesis of related compounds often involves multi-step organic reactions that include cyclization reactions and functional group modifications. For example, the formation of the thienoquinoline core typically requires specific starting materials and controlled reaction conditions to ensure high yield and purity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and observed bioactivities:
Key Research Findings and Implications
Cytotoxicity and Apoptosis Induction
The 3-chloro-2-methylphenyl analog (Compound 1, ) demonstrated significant cytotoxicity in ovarian tumor cells, with mechanisms linked to glycosphingolipid expression modulation and apoptosis induction . This suggests that electron-withdrawing substituents (e.g., chloro, nitro) may enhance anticancer activity by promoting DNA intercalation or enzyme inhibition.
Pharmacological and Structural Limitations
- Lack of Direct Data : The target compound’s specific bioactivity remains uncharacterized in the provided evidence, necessitating extrapolation from analogs.
- Polymorphism Concerns: Related quinoline derivatives () exhibit polymorphism, which can alter pharmacokinetics and efficacy .
- Steric Effects : Bulky substituents (e.g., benzothiazolyl in ) may hinder target binding despite enhancing stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis of polyhydroquinoline derivatives often involves multicomponent reactions (e.g., Hantzsch-type reactions) under reflux conditions. For example, ethanol with catalytic piperidine (0.5 mL per 25 mL solvent) has been used to achieve cyclization and improve yields via prolonged reflux (3–6 hours) . Optimizing stoichiometry (e.g., 1:1 molar ratios of aldehyde and β-ketoester precursors) and temperature control (70–80°C) can mitigate side reactions. Purification via recrystallization in ethanol or methanol is recommended for isolating crystalline products .
Q. How should researchers approach the structural characterization of this compound using X-ray crystallography?
- Methodological Answer : X-ray diffraction (XRD) is critical for confirming the compound’s conformation. Key bond angles and lengths to validate include:
- Thienoquinoline core : C–S bond lengths (~1.70–1.75 Å) and quinoline N–C angles (~117–121°) .
- Nitro group geometry : O–N–C angles (~117.6°) and planarity of the nitrophenyl moiety .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O) stabilize the crystal lattice and influence polymorphism .
- Data Table :
| Bond/Length (Å) | Angle (°) | Reference |
|---|---|---|
| C9–C10 | 110.0 | |
| N1–C1–C2 | 121.85 |
Q. What spectroscopic techniques are most effective for purity assessment and functional group identification?
- Methodological Answer : Combine 1H/13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–180 ppm). FTIR confirms the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group (~1520 cm⁻¹). LC-MS (ESI+) with m/z matching the molecular ion ([M+H]+) ensures purity >95% .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthetic modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize the compound’s geometry and predict electrophilic/nucleophilic sites. For example:
- Frontier Molecular Orbitals (FMOs) : Identify HOMO-LUMO gaps (~3.5–4.0 eV) to assess redox activity .
- Molecular Electrostatic Potential (MEP) : Highlight electron-deficient regions (e.g., nitro group) for targeted functionalization .
- Data Table :
| Parameter | Value (eV) | Application |
|---|---|---|
| HOMO-LUMO Gap | 3.8 | Reactivity prediction |
| Dipole Moment | 5.2 D | Solubility analysis |
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
- Methodological Answer : Cross-validate using:
- Solid-State NMR : Compare experimental 13C shifts with DFT-calculated values for crystal packing effects .
- Dynamic HPLC : Detect conformational isomers under varying pH/temperature conditions .
- Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves ambiguities in nitro group orientation .
Q. How does the compound’s polymorphism affect its biological activity, and what experimental approaches detect polymorphic forms?
- Methodological Answer : Polymorphism alters solubility and bioavailability. Techniques include:
- DSC/TGA : Identify thermal transitions (e.g., melting points ±5°C between forms) .
- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5° vs. 14.3°) differentiate polymorphs .
- In Vitro Assays : Compare IC50 values across polymorphs in enzyme inhibition studies .
Q. What catalytic systems enhance regioselectivity in functionalizing the thienoquinoline core?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Key conditions:
- Catalyst : Pd(PPh3)4 (5 mol%) in toluene/EtOH (3:1).
- Base : K2CO3 (2 equiv) at 80°C for 12 hours .
- Yields : 60–75% for C-2 substitution .
Key Considerations for Experimental Design
- Avoiding Byproducts : Monitor reaction progress via TLC (hexane:EtOAc, 4:1) to detect intermediates.
- Data Reproducibility : Standardize solvent purity (HPLC-grade) and humidity control (<30% RH) during crystallization .
- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds (toxicity category III) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
